

GSK-LSD1 dihydrochloride solubility in PBS and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK-LSD1 Dihydrochloride

Cat. No.: B560601 Get Quote

Technical Support Center: GSK-LSD1 Dihydrochloride

This technical support guide provides detailed information on the solubility, solution preparation, and handling of **GSK-LSD1** dihydrochloride for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of GSK-LSD1 dihydrochloride in different solvents?

A1: **GSK-LSD1 dihydrochloride** exhibits different solubility profiles in aqueous buffers like PBS and organic solvents like DMSO. The solubility can vary slightly between suppliers. For precise data, always refer to the certificate of analysis provided with your specific batch. A summary of reported solubility values is provided in the table below.

Q2: Which solvent is recommended for preparing a stock solution?

A2: DMSO is the recommended solvent for preparing high-concentration stock solutions of **GSK-LSD1 dihydrochloride**.[1] These stock solutions can then be diluted into aqueous buffers or cell culture media for experiments.

Q3: Can I dissolve **GSK-LSD1 dihydrochloride** directly in PBS?

A3: Yes, it is possible to prepare organic solvent-free aqueous solutions by dissolving the compound directly in PBS (pH 7.2).[2] However, the stability of the compound in aqueous solutions is limited, and it is not recommended to store these solutions for more than one day. [2]

Q4: Are there any special handling precautions I should take?

A4: Yes. When preparing stock solutions, it is good practice to use freshly opened, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3][4] For long-term stability, stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4] This material should be considered hazardous until more information is available, so appropriate personal protective equipment should be used.[2]

Data Presentation: Solubility Summary

The following table summarizes the solubility of **GSK-LSD1 dihydrochloride** in commonly used laboratory solvents.

Solvent	Reported Solubility (Concentration)	Source
DMSO	\geq 62.5 mg/mL (approx. 216 mM)	[4][5]
57 mg/mL (approx. 197 mM)	[3]	
25 mg/mL	[2]	
Soluble to 100 mM	[6]	
≥ 11.55 mg/mL		
PBS (pH 7.2)	approx. 10 mg/mL	[2]
Water	Soluble to 100 mM	[6]
57 mg/mL		
50 mg/mL (approx. 173 mM)	[1]	_
20 mg/mL to 25 mg/mL	[7]	

Troubleshooting Guide

Issue 1: The compound is not fully dissolving in DMSO.

- Possible Cause 1: Incorrect Solvent Quality. The DMSO may have absorbed moisture, which
 can significantly decrease the solubility of GSK-LSD1 dihydrochloride.[3][4]
 - Solution: Always use fresh, anhydrous, high-purity DMSO.
- Possible Cause 2: Concentration Exceeds Solubility Limit. You may be attempting to prepare a solution at a concentration higher than the compound's solubility limit.
 - Solution: Refer to the solubility data table. Try preparing a slightly more dilute stock solution.
- Possible Cause 3: Insufficient Mixing. The compound may require more energy to dissolve completely.
 - Solution: Gently warm the solution to 37°C and use sonication or vortexing to aid dissolution.[1][5]

Issue 2: Precipitate forms after diluting the DMSO stock solution into aqueous media.

- Possible Cause: Poor Aqueous Solubility. The final concentration of the compound in the aqueous buffer or media may exceed its aqueous solubility limit, causing it to precipitate out of solution.
 - Solution: Ensure the final concentration in your experimental medium is well below the
 aqueous solubility limit. When diluting, add the DMSO stock solution to the aqueous buffer
 slowly while vortexing to ensure rapid mixing. Avoid a high final percentage of DMSO in
 your experiment; it should typically be below 0.1% to prevent solvent-induced
 physiological effects.[1][2]

Experimental Protocols & Methodologies Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

Materials:

- GSK-LSD1 dihydrochloride (FW: 289.24 g/mol)[2]
- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated balance and pipettes

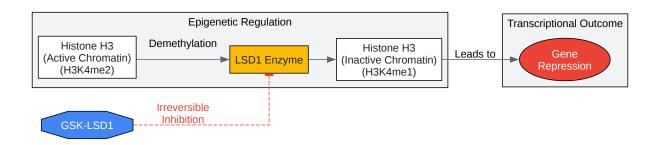
Procedure:

- Calculation: Determine the mass of GSK-LSD1 dihydrochloride needed. To prepare 1 mL of a 50 mM stock solution:
 - Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 289.24 g/mol * (1000 mg / 1 g) = 14.46
 mg
- Weighing: Carefully weigh out 14.46 mg of GSK-LSD1 dihydrochloride powder and place it into a sterile vial.
- Dissolution: Add 1 mL of fresh, anhydrous DMSO to the vial.
- Mixing: Cap the vial securely and vortex until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to facilitate dissolution.[1][5]
- Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

Materials:

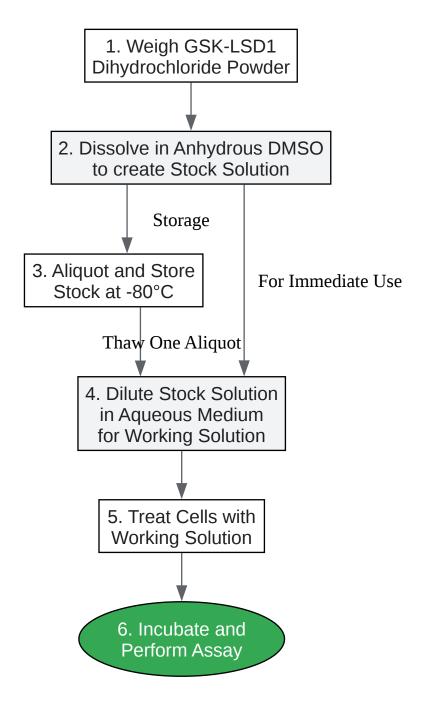
• 50 mM GSK-LSD1 dihydrochloride DMSO stock solution (from Protocol 1)



- Pre-warmed, sterile cell culture medium
- Sterile tubes and pipettes

Procedure:

- Calculation (Serial Dilution): A direct dilution from 50 mM to 100 μM is a 500-fold dilution.
 - Volume of stock = (Final Concentration * Final Volume) / Stock Concentration
 - $\circ~$ To make 1 mL (1000 $\mu L)$ of a 100 μM solution: Volume of stock = (100 μM * 1000 $\mu L)$ / 50,000 μM = 2 μL
- Dilution: Add 998 μL of pre-warmed cell culture medium to a sterile tube.
- Mixing: Add 2 μL of the 50 mM DMSO stock solution to the medium. Immediately cap the tube and vortex gently to ensure the compound is evenly dispersed and to minimize the risk of precipitation.
- Application: Use the freshly prepared working solution immediately for your cell-based assay.
 The final DMSO concentration in this working solution is 0.2%. Note that further dilution may occur when adding this to cells in culture wells. Aim for a final DMSO concentration of ≤0.1% in the cell culture.[1]


Visualizations: Pathways and Workflows

Click to download full resolution via product page

Caption: Mechanism of GSK-LSD1 action on histone demethylation.

Click to download full resolution via product page

Caption: Workflow for preparing GSK-LSD1 solutions for cell assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. GSK-LSD1 dihydrochloride | LSD1 Inhibitor | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. GSK LSD 1 dihydrochloride | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 7. GSK-LSD1 98 (HPLC) CAS 1431368-48-7 [sigmaaldrich.com]
- To cite this document: BenchChem. [GSK-LSD1 dihydrochloride solubility in PBS and DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560601#gsk-lsd1-dihydrochloride-solubility-in-pbs-and-dmso]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com